3-Iodothiophene-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

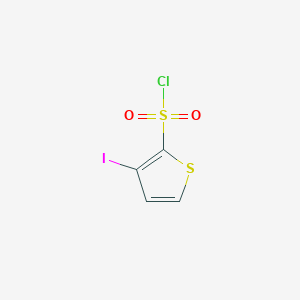

3-Iodothiophene-2-sulfonyl chloride is an organosulfur compound that features a thiophene ring substituted with an iodine atom at the 3-position and a sulfonyl chloride group at the 2-position

Mécanisme D'action

Target of Action

Thiophene derivatives are known to interact with a variety of biological targets, contributing to their diverse range of activities .

Mode of Action

Thiophene derivatives are known to undergo various electrophilic, nucleophilic, and radical reactions . These reactions can lead to substitution on the thiophene ring, which may influence the interaction of 3-Iodothiophene-2-sulfonyl chloride with its targets .

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Its predicted boiling point is 3429±270 °C, and its predicted density is 2241±006 g/cm3 .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological activities, suggesting that this compound may have similar effects .

Action Environment

One study has reported a recyclable and base-free method for the synthesis of 3-iodothiophenes in ionic liquids , suggesting that the reaction environment can influence the properties of thiophene derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodothiophene-2-sulfonyl chloride typically involves the iodination of thiophene derivatives followed by sulfonylation. One common method includes the direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives. This reaction is carried out using molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the processes likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

3-Iodothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.

Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

Substitution Products: Thiophene derivatives with various functional groups replacing the sulfonyl chloride.

Coupling Products: Biaryl or heteroaryl compounds formed through cross-coupling reactions.

Applications De Recherche Scientifique

3-Iodothiophene-2-sulfonyl chloride is used in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex thiophene derivatives.

Material Science: In the development of conjugated polymers for electronic and optoelectronic applications.

Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromothiophene-2-sulfonyl chloride

- 3-Chlorothiophene-2-sulfonyl chloride

- 2-Iodothiophene-3-sulfonyl chloride

Uniqueness

3-Iodothiophene-2-sulfonyl chloride is unique due to the presence of both an iodine atom and a sulfonyl chloride group on the thiophene ring. This combination provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The iodine atom allows for efficient cross-coupling reactions, while the sulfonyl chloride group facilitates nucleophilic substitutions.

Activité Biologique

3-Iodothiophene-2-sulfonyl chloride is a sulfur-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring substituted with an iodine atom and a sulfonyl chloride group, which may influence its reactivity and interactions with biological targets.

The structure of this compound can be represented as follows:

This compound is characterized by:

- Molecular Weight : Approximately 194.6 g/mol

- Solubility : Soluble in organic solvents such as dichloromethane and chloroform.

Biological Activity Overview

Research indicates that compounds containing sulfonyl groups exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the iodine atom in this compound may enhance its biological efficacy due to the unique electronic and steric properties imparted by halogens.

Anticancer Activity

Recent studies have shown that sulfonamide derivatives, which share structural similarities with this compound, exhibit significant anticancer activity. For instance, a derivative with similar functional groups demonstrated IC50 values in the low nanomolar range against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .

Table 1: Anticancer Activity of Sulfonyl Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| Derivative 7j | MDA-MB-231 | 0.05 |

| Derivative 7j | HeLa | 0.07 |

Antimicrobial Activity

Sulfonyl chlorides, including this compound, have been investigated for their antimicrobial properties. Compounds in this class have shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action often involves inhibition of bacterial folate synthesis, which is crucial for microbial growth .

Table 2: Antimicrobial Activity Summary

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Sulfonamide Derivative | Escherichia coli | 0.004 mg/mL |

Case Studies

-

Case Study on Antitumor Activity :

In a study assessing the effects of various sulfonamide derivatives on tumor cell lines, it was found that certain derivatives caused cell cycle arrest at the G2/M phase and induced apoptosis in MDA-MB-231 cells. The study highlighted the potential of these compounds to serve as effective chemotherapeutic agents . -

Case Study on Antimicrobial Efficacy :

A comparative analysis of several sulfonamide derivatives revealed that some exhibited potent antimicrobial activity against resistant strains of bacteria. The study utilized broth microdilution methods to determine MIC values, establishing a basis for further development of these compounds as antibiotics .

Propriétés

IUPAC Name |

3-iodothiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIO2S2/c5-10(7,8)4-3(6)1-2-9-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXILRJQKPAFYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1I)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.